molecular formula C7H8Br3N B6262668 3-bromo-5-(1-bromoethyl)pyridine hydrobromide CAS No. 2172585-13-4

3-bromo-5-(1-bromoethyl)pyridine hydrobromide

Cat. No.: B6262668
CAS No.: 2172585-13-4
M. Wt: 345.9
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Description

3-Bromo-5-(1-bromoethyl)pyridine hydrobromide is a halogenated heterocyclic compound It is characterized by the presence of bromine atoms attached to both the pyridine ring and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-(1-bromoethyl)pyridine hydrobromide typically involves the bromination of 5-ethylpyridine. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, minimizing by-products and optimizing the purity of the final product.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: It can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of 3-ethyl-5-pyridinemethanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Major Products:

    Substitution: Products include 3-azido-5-(1-azidoethyl)pyridine and 3-thiocyanato-5-(1-thiocyanatoethyl)pyridine.

    Oxidation: 3-bromo-5-(1-bromoethyl)pyridine N-oxide.

    Reduction: 3-ethyl-5-pyridinemethanol.

Scientific Research Applications

Chemistry: In organic synthesis, 3-bromo-5-(1-bromoethyl)pyridine hydrobromide serves as a versatile building block for the construction of more complex molecules. It is used in the synthesis of ligands, pharmaceuticals, and agrochemicals.

Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are studied for their ability to interact with biological targets such as enzymes and receptors.

Industry: In the industrial sector, it is used in the development of materials with specific properties, such as polymers and dyes. Its reactivity makes it suitable for incorporation into various chemical processes.

Mechanism of Action

The mechanism by which 3-bromo-5-(1-bromoethyl)pyridine hydrobromide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The presence of bromine atoms can enhance the compound’s ability to form halogen bonds, influencing its binding affinity and specificity.

Comparison with Similar Compounds

    3-Bromo-5-methylpyridine: Similar in structure but lacks the ethyl group.

    5-Bromo-3-(bromomethyl)pyridine: Similar but with different positioning of the bromine atoms.

    3-Bromo-5-(1-chloroethyl)pyridine: Similar but with chlorine instead of bromine.

Uniqueness: 3-Bromo-5-(1-bromoethyl)pyridine hydrobromide is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interactions. This dual bromination can enhance its utility in various synthetic applications, making it a valuable compound in both research and industrial contexts.

Properties

CAS No.

2172585-13-4

Molecular Formula

C7H8Br3N

Molecular Weight

345.9

Purity

0

Origin of Product

United States

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